Platinum diiodide (CAS: 7790-39-8) is a highly specialized, heavy-halide platinum(II) precursor utilized extensively in advanced catalysis, nanoparticle synthesis, and coordination chemistry. As a black, water-insoluble solid, PtI2 exists in polymorphic forms (cubic α-form and monoclinic β-form) and decomposes at approximately 300–325 °C [1]. In industrial and research procurement, PtI2 is primarily selected over lighter halides (like PtCl2 or PtBr2) when a process requires the distinct electronic properties of the iodide ligand—specifically, its strong trans-directing effect, superior leaving-group ability, and capacity to enhance electron density at the platinum center [2]. These baseline attributes make PtI2 an indispensable starting material for synthesizing trans-configured platinum complexes, low-temperature platinum nanoparticle films, and highly active photocatalysts where chloride-based precursors fail to deliver the necessary stereocontrol or catalytic turnover.
Substituting platinum diiodide with more common precursors like platinum dichloride (PtCl2) or hexachloroplatinic acid fundamentally alters the thermodynamic and stereochemical pathways of downstream syntheses [1]. The iodide ligand possesses a significantly larger atomic radius and lower electronegativity than chloride, resulting in a pronounced trans-effect that dictates the formation of trans-isomers in coordination complexes, whereas PtCl2 typically yields cis-configurations [2]. Furthermore, the weaker Pt–I bond compared to Pt–Cl lowers the thermal stability threshold of derived organometallic complexes, facilitating nanoparticle nucleation at milder temperatures [3]. In catalytic applications, the substitution of chloride for iodide drastically reduces the electron density at the platinum center, which can depress turnover numbers in critical intermediate steps like the formation of Pt(III)-H species during hydrogen evolution reactions [4].
In the synthesis of dinuclear Ru-Pt photocatalysts for light-driven hydrogen evolution, the choice of halide ligand directly impacts catalytic efficiency. Studies comparing structurally identical systems reveal that the PtI2-derived complex achieves a Turnover Number (TON) of 188 after 70 hours, significantly outperforming the PtCl2 derivative [1]. The iodide ligand enhances the electron density at the catalytic center, which boosts the efficiency of forming the crucial Pt(III)-H intermediate, a mechanism that chloride fails to replicate effectively.
| Evidence Dimension | Turnover Number (TON) in photocatalytic H2 evolution (70 h) |
| Target Compound Data | PtI2 derivative achieved TON = 188 |
| Comparator Or Baseline | PtCl2 derivative (Lower overall catalytic output) |
| Quantified Difference | Substantially higher catalytic activity and intermediate stabilization for the iodide complex |
| Conditions | Light-driven hydrogen evolution using dinuclear Ru-Pt photocatalysts |
Buyers developing advanced systems for solar fuel or hydrogen generation must procure PtI2 to maximize catalytic turnover and intermediate stability.
The thermal properties of platinum dihalide complexes dictate the required energy input for nanoparticle formation. Comparative thermal analyses of diimine platinum(II) complexes demonstrate that the thermal stability strictly follows the order of [PtI2(L)] < [PtCl2(L)] < [PtBr2(L)] [1]. Because the Pt-I bond is weaker and more labile, PtI2 precursors can be reduced or decomposed at significantly lower temperatures (e.g., ~150 °C for SbPt nanoparticle synthesis), whereas PtCl2 analogs require harsher thermal or chemical conditions [2].
| Evidence Dimension | Relative thermal stability of [PtX2(bu2bpy)] complexes |
| Target Compound Data | [PtI2(bu2bpy)] exhibits the lowest thermal stability |
| Comparator Or Baseline | [PtCl2(bu2bpy)] and [PtBr2(bu2bpy)] (Higher thermal stability) |
| Quantified Difference | Weaker Pt-I bonds enable lower-temperature decomposition and nucleation |
| Conditions | Thermal property evaluation of diimine platinum(II) complexes for nanoparticle precursor applications |
Procuring PtI2 is critical for synthesizing platinum nanoparticles or thin films on temperature-sensitive substrates where high-temperature decomposition would cause degradation.
The synthesis of specific platinum complex geometries relies heavily on the leaving-group ability of the precursor's halides. Density Functional Theory (DFT) and NMR studies confirm that the superior leaving-group ability of iodide in PtI2 results in a thermodynamically more favorable activation compared to chloride [1]. Initial substitution on PtI2 induces a strong trans-effect, leading to the electronic sensitization of the remaining iodide ligand and strongly favoring the formation of trans-configured products, whereas PtCl2 defaults to cis-coordination [1].
| Evidence Dimension | Leaving-group ability and stereochemical directing effect |
| Target Compound Data | PtI2 (Strong trans-effect, highly favorable activation energy) |
| Comparator Or Baseline | PtCl2 (Weaker trans-effect, favors cis-isomers) |
| Quantified Difference | Iodide drives trans-isomerization and faster ligand exchange kinetics |
| Conditions | Ligand substitution reactions monitored by NMR and DFT calculations |
Chemists requiring trans-platinum complexes for specialized APIs, catalysts, or materials must select PtI2 to avoid the complex separation of unwanted cis-isomers generated by PtCl2.
The heavy-atom effect and specific electronic structure of the iodide ligand impart unique optical properties to PtI2 derivatives. Research on platinum(II) complexes with phenoxarsine ligands demonstrates that platinum diiodide trans complexes display an intense red phosphorescence at 661–669 nm in the solid state [1]. This emission is attributed to a metal halide-centered triplet state. In stark contrast, the corresponding platinum dichloride cis complexes lack this specific emissive pathway [1].
| Evidence Dimension | Solid-state phosphorescence emission |
| Target Compound Data | PtI2 trans complexes (Intense red emission at 661–669 nm) |
| Comparator Or Baseline | PtCl2 cis complexes (Lack comparable metal halide-centered red emission) |
| Quantified Difference | Exclusive enablement of ~665 nm triplet state phosphorescence |
| Conditions | Solid-state photoluminescence characterization of Pt(II) complexes |
For materials scientists developing red-emitting phosphors or optoelectronic devices, PtI2 is an essential precursor that cannot be substituted by PtCl2.
Driven by its ability to increase electron density at the Pt center and achieve high turnover numbers, PtI2 is the optimal precursor for synthesizing highly active dinuclear Ru-Pt or similar multimetallic photocatalysts [1].
Due to the lower thermal stability of its complexes compared to chloride analogs, PtI2 is ideal for bottom-up colloidal synthesis or MOCVD of platinum nanoparticles on temperature-sensitive substrates [2].
The strong trans-directing effect of the iodide ligand makes PtI2 the mandatory starting material for the high-yield synthesis of trans-configured organometallic compounds, avoiding the cis-isomers typical of PtCl2 [3].
Because the iodide ligand enables unique metal halide-centered triplet state emissions, PtI2 is specifically procured to synthesize red-emitting platinum complexes for OLEDs and luminescent sensors [4].
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